An In-depth Technical Guide to 3-Bromocyclohexene: Properties, Reactivity, and Synthetic Applications
An In-depth Technical Guide to 3-Bromocyclohexene: Properties, Reactivity, and Synthetic Applications
This guide provides a comprehensive overview of 3-bromocyclohexene, a pivotal intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, characteristic reactivity, and established experimental protocols associated with this versatile reagent. Our focus extends beyond mere data presentation to offer insights into the causality behind experimental choices, ensuring a deeper understanding of its application.
Core Molecular and Physical Characteristics
3-Bromocyclohexene is a halogenated cycloalkene that serves as a valuable building block for introducing the cyclohexenyl moiety into more complex molecular architectures. Its utility is underpinned by a unique combination of physical and chemical properties.
Structural and Physical Data Summary
A compilation of the fundamental physical and identifying properties of 3-bromocyclohexene is presented below for quick reference. These values are critical for its handling, purification, and characterization.
| Property | Value | Source(s) |
| CAS Number | 1521-51-3 | [1][2][3] |
| Molecular Formula | C₆H₉Br | [1][4] |
| Molecular Weight | 161.04 g/mol | [1][4][5] |
| Appearance | Clear colorless to yellow or light brown liquid | [6] |
| Density | ~1.4 g/mL at 25 °C | [1][5][6] |
| Boiling Point | 57-58 °C at 12 mmHg; 89-91 °C at 13 mmHg | [1][6][7] |
| Refractive Index (n²⁰/D) | ~1.528 - 1.531 | [1][2][7] |
| Solubility | Insoluble in water; Soluble in benzene, chloroform, diethyl ether | [6][8][9] |
| Storage Conditions | Store at -20°C, under inert gas, protected from light, heat, and moisture | [1][5][10] |
Synthesis and Purification: A Practical Approach
The most common and efficient synthesis of 3-bromocyclohexene is through the allylic bromination of cyclohexene. This reaction leverages the unique reactivity of the allylic position, the carbon atom adjacent to the double bond.
The Wohl-Ziegler Reaction: Allylic Bromination with NBS
The method of choice is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.
Causality of Reagent Choice:
-
N-Bromosuccinimide (NBS): Why not simply use Br₂? The key is to maintain a very low concentration of elemental bromine (Br₂) throughout the reaction. A high concentration of Br₂ would favor the electrophilic addition across the cyclohexene double bond, yielding 1,2-dibromocyclohexane. NBS serves as a source of a low, steady concentration of Br₂ through its reaction with trace amounts of HBr generated in the propagation step. This ensures that the radical substitution pathway at the allylic position is the dominant reaction.
-
Radical Initiator (AIBN or Benzoyl Peroxide): The reaction proceeds via a free-radical chain mechanism. An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to generate the initial bromine radicals by decomposing upon heating or UV irradiation.
-
Solvent (Carbon Tetrachloride): Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction due to its inertness under radical conditions.
Reaction Mechanism: The process involves initiation, propagation, and termination steps. The crucial step is the abstraction of a hydrogen atom from the allylic position of cyclohexene by a bromine radical, forming a resonance-stabilized allylic radical.
Caption: Allylic Bromination Mechanism with NBS.
Detailed Experimental Protocol: Synthesis
This protocol provides a robust method for the laboratory-scale synthesis of 3-bromocyclohexene.[11][12]
Materials:
-
Cyclohexene (freshly distilled)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Sodium sulfite (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (0.1 mol, 8.2 g) in anhydrous CCl₄ (100 mL).
-
Reagent Addition: Add NBS (0.12 mol, 21.4 g) and AIBN (0.02 mol, 3.3 g) to the flask.
-
Reaction: Heat the mixture to reflux for approximately 3 hours. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of succinimide, which floats on the surface.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to neutralize any residual acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification by Vacuum Distillation
The crude 3-bromocyclohexene is typically purified by vacuum distillation to remove any high-boiling impurities and unreacted starting material.
Caption: Workflow for Purification via Vacuum Distillation.
Chemical Reactivity and Mechanistic Pathways
The reactivity of 3-bromocyclohexene is dominated by the interplay between its allylic halide nature and the cyclohexene ring system. It readily participates in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution: The Dominance of the Sₙ1 Pathway
Although 3-bromocyclohexene is a secondary alkyl halide, it undergoes Sₙ1 reactions at a rate comparable to tertiary halides.[13]
Mechanistic Insight: The key to this enhanced reactivity is the stability of the intermediate carbocation. Upon departure of the bromide leaving group, a secondary allylic carbocation is formed. This carbocation is significantly stabilized by resonance, delocalizing the positive charge over two carbon atoms. This delocalization lowers the activation energy for the carbocation formation, which is the rate-determining step of the Sₙ1 reaction.
Caption: Sₙ1 Mechanism and Resonance Stabilization.
Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, often leading to a racemic mixture if the substitution occurs at a stereocenter. While Sₙ2 reactions are possible, they are generally slower due to steric hindrance and compete less effectively with the rapid Sₙ1 pathway, especially in polar protic solvents.
Elimination Reactions: E1 vs. E2 Pathways
3-Bromocyclohexene can also undergo elimination to form cyclohexa-1,3-diene.[14] The operative mechanism, either E1 or E2, is highly dependent on the reaction conditions.
-
E1 Mechanism: Favored under conditions that also favor Sₙ1 (polar protic solvents, weak bases). It proceeds through the same resonance-stabilized carbocation intermediate.
-
E2 Mechanism: Requires a strong, non-nucleophilic base. The reaction is concerted and stereospecific, requiring an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. In the cyclohexene ring, this stereochemical requirement dictates which protons can be abstracted.
The choice of base and solvent is therefore critical in directing the reaction towards substitution or elimination. For instance, using a strong, bulky base like potassium tert-butoxide will favor the E2 pathway.
Spectroscopic Characterization
Confirmation of the structure and purity of 3-bromocyclohexene is achieved through standard spectroscopic techniques.
| Technique | Key Features and Expected Data | Source(s) |
| ¹H NMR | Multiplets observed for the six distinct protons. Key signals include the vinylic protons (~5.75-6.00 ppm) and the proton on the carbon bearing the bromine (~4.85 ppm). The remaining aliphatic protons appear as a complex multiplet between 1.60-2.35 ppm. | [8] |
| ¹³C NMR | Three distinct signals are expected due to molecular symmetry: two for the sp² carbons of the double bond, and one for the sp³ carbons. | [3] |
| IR Spectroscopy | Characteristic peaks include C=C stretch (~1650 cm⁻¹), sp² C-H stretch (>3000 cm⁻¹), sp³ C-H stretch (<3000 cm⁻¹), and C-Br stretch in the fingerprint region. | [3] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 161 and 163 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). A prominent fragment would be the loss of Br to give a peak at m/z 81. | [3] |
Applications in Drug Development and Chiral Synthesis
3-Bromocyclohexene is a valuable precursor in the synthesis of a variety of complex organic molecules.[15][16][17]
-
Pharmaceutical Intermediates: It has been utilized in the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine, a modified amino acid with applications in peptide synthesis.[1][18]
-
Chiral Synthesis: It serves as a starting material for the synthesis of enantiopure cyclohexitols, such as muco-quercitol and D-chiro-inocitol. These compounds are important chiral building blocks in the development of new therapeutic agents.[1][15][16]
-
Material Science: The reactivity of 3-bromocyclohexene allows for its incorporation into polymers and other materials to impart specific properties.[15]
Safety and Handling
3-Bromocyclohexene is a flammable liquid and an irritant.[1][3]
-
Hazards: Flammable liquid and vapor (H226). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Keep away from heat, sparks, and open flames (P210). Wear protective gloves, clothing, and eye/face protection (P280). Use only in a well-ventilated area.
-
Storage: Store in a cool, well-ventilated place at -20°C.[1][5] The compound is sensitive to heat, light, and moisture and may darken upon storage.[2][19] It should be stored under an inert atmosphere.
Conclusion
3-Bromocyclohexene is a cornerstone reagent in organic synthesis, offering a reliable entry point to functionalized cyclohexene derivatives. A thorough understanding of its synthesis via allylic bromination and its dichotomous reactivity in substitution and elimination reactions is crucial for its effective utilization. The principles of carbocation stability and stereoelectronic control are paramount in predicting and directing its chemical transformations. This guide provides the foundational knowledge for researchers to confidently and safely employ 3-bromocyclohexene in their synthetic endeavors, from small-scale research to complex drug development pipelines.
References
-
PubChem. (n.d.). (3R)-3-Bromocyclohexene. Retrieved from [Link]
-
Chemical Point. (n.d.). 3-Bromocyclohexene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromocyclohexene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexene, 3-bromo- (CAS 1521-51-3). Retrieved from [Link]
-
LookChem. (n.d.). Cas 1521-51-3,3-BROMOCYCLOHEXENE. Retrieved from [Link]
-
ChemBK. (2024, April 9). (3S)-3-bromocyclohexene. Retrieved from [Link]
-
Mol-Instincts. (2025, May 20). 3-bromo-1-cyclohexene. Retrieved from [Link]
-
WebChemie. (n.d.). 3-bromocyclohexene. Retrieved from [Link]
-
LookChem. (n.d.). 3-BROMOCYCLOHEXENE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-bromocyclohexene. Retrieved from [Link]
-
Ainfo Inc. (n.d.). Bromocyclohexane: Properties, Synthesis, and Applications in Organic Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). How could you prepare cyclohexane starting from 3-bromocyclohexene? More than one step is required. Retrieved from [Link]
-
Scientific Laboratory Supplies Ltd. (n.d.). 3-Bromocyclohexene, technical. Retrieved from [Link]
-
Pearson. (n.d.). 3-Bromocyclohexene is a secondary halide. It undergoes SN1 substi.... Retrieved from [Link]
Sources
- 1. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. prepchem.com [prepchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. orgosolver.com [orgosolver.com]
- 6. 3-BROMOCYCLOHEXENE(1521-51-3) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Bromocyclohexene is a secondary halide. It undergoes SN1 substi... | Study Prep in Pearson+ [pearson.com]
- 8. syntheticpages.org [syntheticpages.org]
- 9. Cyclohexene, 3-bromo- [webbook.nist.gov]
- 10. vaia.com [vaia.com]
- 11. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 12. a. Which reacts faster in an E2 reaction: 3-bromocyclohexene or b... | Study Prep in Pearson+ [pearson.com]
- 13. 3-bromohexane(3377-87-5) 13C NMR spectrum [chemicalbook.com]
- 14. 3-Bromocyclohexene, 95% 10 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 17. Cyclohexene, 3-bromo- [webbook.nist.gov]
- 18. Understanding E1 vs E2 Reactions | Organic Chemistry | ChemTalk [chemistrytalk.org]
- 19. 3-Bromocyclohexene | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]
